9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
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Overview
Description
The compound “9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple rings and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the chlorophenyl and furan-2-ylsulfonyl groups, and final modifications to achieve the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a catalyst in certain reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetracyclic structures with different functional groups or analogs with variations in the chlorophenyl or furan-2-ylsulfonyl groups.
Uniqueness
The uniqueness of “9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
132418-60-1 |
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Molecular Formula |
C23H19ClN6O3S3 |
Molecular Weight |
559.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C23H19ClN6O3S3/c1-13-26-27-18-11-25-21(14-5-2-3-6-16(14)24)20-15-8-9-29(12-17(15)35-22(20)30(13)18)23(34)28-36(31,32)19-7-4-10-33-19/h2-7,10H,8-9,11-12H2,1H3,(H,28,34) |
InChI Key |
JVMCMWFJKHMGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NS(=O)(=O)C5=CC=CO5)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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